molecular formula C18H20N2O3S2 B5206886 N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide

N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5206886
M. Wt: 376.5 g/mol
InChI Key: BZNVWPBWSOLOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide, also known as BNE, is a chemical compound that is widely used in scientific research. BNE is a thiol-reactive compound that can be used to modify proteins and peptides. It has been shown to be effective in a variety of biochemical and physiological studies.

Mechanism of Action

N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide is a thiol-reactive compound that reacts with cysteine residues in proteins and peptides. The reaction involves the formation of a thioether linkage between N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide and the cysteine residue. This modification can alter the activity, stability, and localization of the protein or peptide.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as protein disulfide isomerase. N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide can also induce protein aggregation and alter protein stability. In addition, N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its ability to selectively modify cysteine residues in proteins and peptides. This can be useful in studying the role of specific cysteine residues in protein function. However, one limitation of using N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide is its potential to induce protein aggregation and alter protein stability. Careful control of experimental conditions is necessary to minimize these effects.

Future Directions

There are several future directions for research involving N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of new N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide derivatives with improved properties, such as increased selectivity or decreased propensity to induce protein aggregation. Another area of interest is the use of N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide in the study of protein-protein interactions and protein structure. Finally, the potential therapeutic applications of N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide, such as its anti-inflammatory effects, warrant further investigation.

Synthesis Methods

The synthesis of N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 2-bromoethyl benzyl sulfide with 4-nitrobenzyl mercaptan in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide. The purity of N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide can be increased by recrystallization from ethanol.

Scientific Research Applications

N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide has been used in a variety of scientific research applications. It has been shown to be effective in the modification of proteins and peptides, which can be useful in the study of protein-protein interactions, enzyme kinetics, and protein structure. N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide can also be used to label proteins for fluorescence imaging and mass spectrometry analysis.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-18(19-10-11-24-12-15-4-2-1-3-5-15)14-25-13-16-6-8-17(9-7-16)20(22)23/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNVWPBWSOLOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide

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